molecular formula C8H6FNOS B1408625 2-Fluoro-4-methoxybenzo[d]thiazole CAS No. 1261626-06-5

2-Fluoro-4-methoxybenzo[d]thiazole

Cat. No.: B1408625
CAS No.: 1261626-06-5
M. Wt: 183.2 g/mol
InChI Key: HSEHFKTUOAQOKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-methoxybenzo[d]thiazole is a chemical compound with the molecular formula C8H6FNOS and a molecular weight of 183.2 g/mol.

Preparation Methods

The synthesis of 2-Fluoro-4-methoxybenzo[d]thiazole typically involves the reaction of substituted 2-aminobenzothiazoles with appropriate reagents under controlled conditions . One common method includes the coupling of substituted 2-aminobenzothiazoles with N-phenyl anthranilic acid, followed by treatment with specific reagents such as 1-(2-chloroethyl) piperidine hydrochloride or 4-(2-chloroethyl) morpholine hydrochloride . The reaction conditions often involve the use of solvents like isopropanol and catalysts to facilitate the reaction .

Chemical Reactions Analysis

2-Fluoro-4-methoxybenzo[d]thiazole undergoes various chemical reactions, including electrophilic substitution and nucleophilic substitution . Common reagents used in these reactions include phenylthiourea and sodium bromide . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with phenylthiourea can yield benzothiazole derivatives with different substituents .

Scientific Research Applications

2-Fluoro-4-methoxybenzo[d]thiazole has diverse applications in scientific research. It is used in the synthesis of bioactive molecules with potential antibacterial, antifungal, anti-inflammatory, and antitumor properties . The compound’s unique structure allows it to interact with various biological targets, making it valuable in medicinal chemistry for drug development . Additionally, it is used in the study of molecular interactions and the development of new chemical reactions .

Comparison with Similar Compounds

2-Fluoro-4-methoxybenzo[d]thiazole can be compared with other benzothiazole derivatives, such as N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides . These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and chemical properties .

Properties

IUPAC Name

2-fluoro-4-methoxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNOS/c1-11-5-3-2-4-6-7(5)10-8(9)12-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSEHFKTUOAQOKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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